Cas no 23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla)
23284-14-2 structure
Product Name:(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
Numéro CAS:23284-14-2
Le MF:C76H98N22O25S3
Mégawatts:1815.91873216629
CID:1416527
PubChem ID:136003261
Update Time:2025-04-20
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
- LogP
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-h
- Viomycin, tris(3,3-dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate) (salt)
- Oxacillin / viomycin
- Viomycin 3-phenyl-5-methyl-4-isoxazolylpenicillinate
- 23284-14-2
-
- Piscine à noyau: 1S/C51H55N9O15S3.C25H43N13O10/c1-19-25(37(61)52-31-40(64)58-34(46(67)68)49(4,5)76-43(31)58)28(55-73-19)22-13-11-10-12-14-23(29-26(20(2)74-56-29)38(62)53-32-41(65)59-35(47(69)70)50(6,7)77-44(32)59)16-18-24(17-15-22)30-27(21(3)75-57-30)39(63)54-33-42(66)60-36(48(71)72)51(8,9)78-45(33)60;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h11,13-15,18,31-36,43-45H,10,12,16-17H2,1-9H3,(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-11-,22-15+,23-14+,24-18+;13-7-/t31-,32-,33-,34+,35+,36+,43-,44-,45-;10-,11+,12-,14-,15-,17-,18-/m10/s1
- La clé Inchi: ZULRFDNPEFIZQF-UHQLVPBSSA-N
- Sourire: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(C1=C(C)ON=C1C1=CCC(=CCCC=CC(=CC1)C1C(=C(C)ON=1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O)C1C(=C(C)ON=1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O)=O)=O.O[C@H]1C[C@H]([C@H]2C(NC[C@@H](C(N[C@@H](CO)C(N[C@@H](CO)C(N/C(=C\NC(N)=O)/C(N2)=O)=O)=O)=O)NC(C[C@H](CCCN)N)=O)=O)N=C(N)N1 |c:26,30,32,t:23|
Propriétés calculées
- Qualité précise: 1814.6235602g/mol
- Masse isotopique unique: 1814.6235602g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 21
- Nombre de récepteurs de liaison hydrogène: 34
- Comptage des atomes lourds: 126
- Nombre de liaisons rotatives: 22
- Complexité: 4020
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 16
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 5
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 807Ų
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Littérature connexe
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot